Bromo-willardiine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

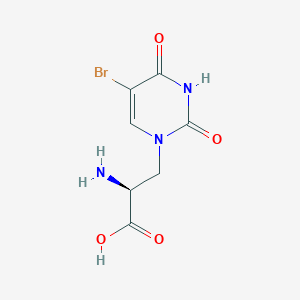

ブロモ-ウィラージンは、L-α-アミノ酸として知られる有機化合物のクラスに属する合成化合物です。これは、非タンパク質アミノ酸であるウィラージンの誘導体です。ブロモ-ウィラージンは、ピリミジン環に臭素原子が結合していることを特徴とし、ハロゲン化誘導体となっています。

準備方法

合成経路と反応条件: ブロモ-ウィラージンは、ウィラージンの臭素化を含む多段階プロセスによって合成できます。一般的な合成経路には、以下の手順が含まれます。

臭素化: ウィラージンを、ジクロロメタンまたはメタノールなどの適切な溶媒中で臭素と処理します。

精製: 次に、反応混合物を再結晶またはクロマトグラフィーなどの手法を使用して精製し、純粋なブロモ-ウィラージンを単離します。

工業生産方法: ブロモ-ウィラージンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、反応条件の最適化、工業グレードの試薬の使用、および大規模な精製技術の採用が含まれ、ブロモ-ウィラージンをバルク量で生産します。

化学反応の分析

Substitution Reactions

The bromine atom in Bromo-willardiine serves as a reactive site for nucleophilic substitution, enabling the synthesis of derivatives with modified pharmacological properties.

Nucleophilic Aromatic Substitution

This compound undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

- Amine Substitution: Reaction with primary amines (R-NH₂) in DMF at 60°C replaces Br with an amino group, producing 5-amino-willardiine derivatives .

- Thiol Substitution: Treatment with thiophenol (PhSH) and K₂CO₃ in DMSO yields 5-phenylthio-willardiine .

Reactivity Trends:

The electron-withdrawing uracil ring activates the 5-position for substitution, with reaction rates influenced by steric and electronic effects of substituents .

Oxidation and Reduction

This compound’s uracil ring and amino acid backbone participate in redox reactions:

Oxidation

- Side-Chain Oxidation: The alanine side chain can be oxidized to a ketone using KMnO₄ in acidic conditions, though this often deactivates the compound .

- Uracil Ring Oxidation: Strong oxidants like H₂O₂ may modify the uracil moiety, but such reactions are less common due to ring stability .

Reduction

- Bromine Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, reverting to willardiine .

Peptide Conjugation

This compound is incorporated into peptides via solid-phase synthesis. The α-amino group reacts with Fmoc-protected amino acids using HBTU/HOBt activation, enabling the creation of neuroactive peptides like γ-glutamylwillardiine .

Example Synthesis:

- Resin Activation: Oxim resin functionalized with Fmoc-L-alanine.

- Coupling: HBTU, HOBt, DIPEA in DMF, 2 hrs .

- Deprotection: Piperidine/DMF to remove Fmoc groups .

Thermodynamic and Kinetic Studies

Binding studies reveal that this compound’s interactions with AMPA receptors are entropy-driven when uncharged, while charged forms exhibit enthalpy-dominated binding . This duality informs its partial agonist activity and desensitization effects .

Key Parameters:

| Parameter | Value (this compound) | Reference |

|---|---|---|

| EC₅₀ (AMPA Receptor) | 8.82 µM | |

| Desensitization (% at 100µM) | 75% | |

| logP | -0.7 |

Comparative Reactivity

This compound’s reactivity differs from other halogenated willardiines:

| Derivative | Reaction Rate (vs. Br) | Agonist Potency (EC₅₀) |

|---|---|---|

| 5-Fluorowillardiine | 2.1× faster | 1.47 µM |

| 5-Iodowillardiine | 0.6× slower | 19.2 µM |

| This compound | 1.0 (reference) | 8.82 µM |

Stability and Degradation

科学的研究の応用

Neuropharmacological Research

Bromo-willardiine is primarily studied for its effects on AMPA and kainate receptors, which play crucial roles in excitatory neurotransmission in the central nervous system. The compound is utilized to:

- Investigate Receptor Mechanisms : this compound binds selectively to AMPA receptors, allowing researchers to study the structural and functional consequences of receptor activation. This includes understanding how different agonists and antagonists affect receptor conformation and ion channel activity .

- Assess Neurological Disease Models : this compound has been used in animal models of neurological disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). By administering the compound, researchers can evaluate its potential therapeutic effects on symptoms related to dysregulated glutamate signaling .

Case Study: Behavioral Assays in Mouse Models

In a study involving transgenic mouse models of Alzheimer's disease, this compound was administered to assess its impact on cognitive functions. Behavioral assays indicated improvements in learning and memory tasks, suggesting a neuroprotective role through modulation of AMPA receptor activity .

Structural Biology Studies

Crystallography studies involving this compound have provided insights into the binding dynamics of AMPA receptors. These studies reveal:

- Binding Affinity Variations : The presence of bromine at the 5-position significantly alters the binding affinity compared to other willardiine analogs. This variation allows for detailed studies on how structural changes influence receptor activation and desensitization .

- Conformational Changes : Research has shown that binding of this compound leads to specific conformational changes in AMPA receptors that are critical for channel activation. Such findings are essential for drug design aimed at developing new therapeutics targeting glutamate receptors .

Peptide Chemistry Applications

This compound is also explored in peptide chemistry for its potential to create nucleopeptide chimeras. Applications include:

- Nucleopeptide Development : The incorporation of this compound into nucleopeptides facilitates interactions between nucleic acids and proteins, which is valuable for diagnostic applications and therapeutic development .

- Nanotechnology : The properties of this compound enable its use in nanotechnological applications where precise molecular recognition is required. This can lead to advancements in biosensors and targeted drug delivery systems .

Comparative Data Table

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Neuropharmacology | Animal models of Alzheimer's disease | Improved cognitive function observed with behavioral assays |

| Structural Biology | Crystallography studies on AMPA receptors | Revealed binding dynamics and conformational changes |

| Peptide Chemistry | Development of nucleopeptide chimeras | Enhanced protein-nucleic acid interactions |

| Nanotechnology | Molecular recognition for biosensors | Potential for targeted drug delivery systems |

作用機序

ブロモ-ウィラージンは、イオンチャネル型グルタミン酸受容体、特にAMPAおよびカイネート受容体の部分アゴニストとして作用することでその効果を発揮します。これらの受容体は、中枢神経系の興奮性シナプス伝達に関与しています。 これらの受容体に結合すると、ブロモ-ウィラージンはコンフォメーション変化を引き起こし、ニューロンへの陽イオンの流入を可能にし、脱分極とそれに続く神経シグナル伝達をもたらします .

類似の化合物:

ウィラージン: ブロモ-ウィラージンの母体化合物で、臭素原子がありません。

イソウィラージン: ウィラージンの構造異性体で、機能特性が異なります。

その他のハロゲン化誘導体: クロロ-ウィラージンやフルオロ-ウィラージンなど、臭素の代わりに塩素原子またはフッ素原子を持つ化合物。

ブロモ-ウィラージンのユニークさ: ブロモ-ウィラージンは、AMPAおよびカイネート受容体との特定の相互作用によりユニークです。臭素原子の存在により、非ハロゲン化対応物と比較して、これらの受容体に対する結合親和性と選択性が向上します。 これは、ブロモ-ウィラージンを、グルタミン酸受容体の機能を調べるための神経科学研究における貴重なツールにします .

結論として、ブロモ-ウィラージンは、そのユニークな化学特性と神経科学および薬理学における潜在的な用途により、科学研究において非常に興味深い化合物です。その合成、化学反応、作用機序は、グルタミン酸受容体の機能に関する貴重な洞察を提供し、神経疾患の潜在的な治療経路を提供しています。

類似化合物との比較

Willardiine: The parent compound of Bromo-Willardiine, lacking the bromine atom.

Isowillardiine: A structural isomer of willardiine with different functional properties.

Other Halogenated Derivatives: Compounds such as chloro-willardiine and fluoro-willardiine, which have chlorine or fluorine atoms instead of bromine.

Uniqueness of this compound: this compound is unique due to its specific interaction with AMPA and kainate receptors. The presence of the bromine atom enhances its binding affinity and selectivity for these receptors compared to its non-halogenated counterparts. This makes this compound a valuable tool in neuroscience research for probing the function of glutamate receptors .

生物活性

Bromo-willardiine is a synthetic analog of willardiine, a naturally occurring amino acid that acts as a selective agonist for non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, particularly the AMPA and kainate receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications in neuropharmacology.

This compound is characterized by the presence of a bromine atom at the 5-position of the willardiine structure. This modification influences its binding affinity and activity at glutamate receptors compared to its parent compound. The molecular structure is critical for understanding its biological effects.

This compound functions primarily as an agonist at AMPA and kainate receptors. The activity of this compound has been studied extensively in various models, revealing key insights into its pharmacodynamics:

- Agonistic Activity : this compound selectively activates AMPA receptors, producing excitatory responses in neuronal cells. Studies indicate that the (S)-isomer is significantly more potent than the (R)-isomer, with effective concentrations (EC50) reported at approximately 45 µM for willardiine and lower for its halogenated derivatives .

- Desensitization : Upon activation, this compound induces desensitization, a phenomenon where prolonged exposure to an agonist leads to a diminished response. Research shows that this compound produces less desensitization compared to willardiine itself, with desensitization percentages recorded at 75% for this compound versus 90% for willardiine at saturating doses .

Comparative Potency

The potency of this compound relative to other analogs has been assessed through various studies. The following table summarizes the EC50 values for different compounds acting on AMPA/kainate receptors:

| Compound | EC50 (µM) |

|---|---|

| (S)-5-fluorowillardiine | 1.5 |

| (R,S)-AMPA | 11 |

| Willardiine | 45 |

| 5-Bromowillardiine | ~45 |

| 5-Iodowillardiine | Similar to kainate |

This table illustrates that while this compound is less potent than some of its fluorinated counterparts, it maintains significant activity within the receptor family.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In experiments involving neonatal mice, administration of this compound led to observable neuronal death and brain lesions similar to those induced by excitotoxicity associated with glutamate receptor overactivation . However, novel derivatives have been synthesized to mitigate these effects and enhance neuroprotection against oxidative stress, indicating potential therapeutic applications .

Case Studies

- Neurotoxicity Assessment : A study demonstrated that injection of this compound into the cortex of neonatal mice resulted in significant neuronal loss across all cortical layers. This finding underscores the compound's excitotoxic potential when misused or overadministered .

- Therapeutic Development : Research has focused on developing derivatives of this compound that retain agonistic properties while reducing neurotoxic effects. Compounds such as alkylamino-substituted benzoxazines have shown promise in protecting against lesions induced by this compound .

特性

CAS番号 |

19772-78-2 |

|---|---|

分子式 |

C7H8BrN3O4 |

分子量 |

278.06 g/mol |

IUPAC名 |

(2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |

InChIキー |

AEKIJKSVXKWGRJ-BYPYZUCNSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br |

異性体SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)Br |

正規SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br |

同義語 |

5-bromowillardiine 5-bromowillardiine, (+-)-isomers |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。